molecular formula C20H15ClN2O B2646113 1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole CAS No. 338791-18-7

1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole

Cat. No. B2646113
CAS RN: 338791-18-7
M. Wt: 334.8
InChI Key: NNAYLHAHAZUFOC-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyloxy)-2-phenyl-1H-1,3-benzimidazole, or CBP, is a heterocyclic compound that has been used in a variety of scientific applications. It has been studied for its potential use in drug development, as a catalyst in organic synthesis, and as a reagent in biochemistry and molecular biology. CBP has been found to have a wide range of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.

Scientific Research Applications

Antifungal Activity

1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole has been investigated as a potent antifungal agent. In a study by Ogata et al., topical application of cream and gel formulations containing this compound demonstrated high efficacy against guinea pig dermatophytosis . Its antifungal properties make it a promising candidate for treating fungal infections.

Antimicrobial Properties

The compound’s chemical structure suggests potential antimicrobial activity. Further studies could explore its effects against various microorganisms, including bacteria and fungi. Investigating its mode of action and spectrum of activity would be valuable .

Structure-Activity Relationship (SAR) Studies

Comparing this compound with related benzimidazole derivatives could reveal SAR trends. Such insights would aid medicinal chemists in designing more potent analogs.

properties

IUPAC Name

1-[(3-chlorophenyl)methoxy]-2-phenylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O/c21-17-10-6-7-15(13-17)14-24-23-19-12-5-4-11-18(19)22-20(23)16-8-2-1-3-9-16/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNAYLHAHAZUFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2OCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole

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